molecular formula C5H9N3O B13967500 5-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 932-84-3

5-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B13967500
CAS No.: 932-84-3
M. Wt: 127.14 g/mol
InChI Key: PWAHGRCNQLPWEG-UHFFFAOYSA-N
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Description

5-Propyl-1,2-dihydro-[1,2,4]triazol-3-one is a heterocyclic compound containing a triazole ring Triazoles are a class of five-membered ring compounds with three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Propyl-1,2-dihydro-[1,2,4]triazol-3-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of propylhydrazine with formic acid to form the triazole ring. The reaction conditions often require heating and the use of catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of 5-Propyl-1,2-dihydro-[1,2,4]triazol-3-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-Propyl-1,2-dihydro-[1,2,4]triazol-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the triazole ring .

Scientific Research Applications

5-Propyl-1,2-dihydro-[1,2,4]triazol-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Propyl-1,2-dihydro-[1,2,4]triazol-3-one involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. The triazole ring’s nitrogen atoms can form hydrogen bonds and coordinate with metal ions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Propyl-1,2-dihydro-[1,2,4]triazol-3-one is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

932-84-3

Molecular Formula

C5H9N3O

Molecular Weight

127.14 g/mol

IUPAC Name

3-propyl-1,4-dihydro-1,2,4-triazol-5-one

InChI

InChI=1S/C5H9N3O/c1-2-3-4-6-5(9)8-7-4/h2-3H2,1H3,(H2,6,7,8,9)

InChI Key

PWAHGRCNQLPWEG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NNC(=O)N1

Origin of Product

United States

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